

Application of Methanesulfonohydrazide in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: Methanesulfonohydrazide

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Methanesulfonohydrazide (also known as mesyl hydrazide) is a stable and versatile bifunctional reagent that serves as a crucial building block in medicinal chemistry.^{[1][2]} Its structure, containing both a nucleophilic hydrazide moiety and an electron-withdrawing methanesulfonyl group, allows for a diverse range of chemical transformations, making it a valuable precursor for synthesizing a wide array of biologically active compounds.^[1] This document provides detailed application notes on its use in synthesizing enzyme inhibitors and antimicrobial agents, along with key experimental protocols.

Application Notes

Methanesulfonohydrazide is primarily utilized as a key intermediate for the synthesis of sulfonylhydrazones and other heterocyclic systems. These derivatives have demonstrated significant potential across various therapeutic areas.

Synthesis of Bioactive Sulfonylhydrazones

The most common application of **methanesulfonohydrazide** in medicinal chemistry is its condensation reaction with various aldehydes and ketones to form sulfonylhydrazone derivatives. This reaction is typically straightforward and provides a modular approach to generating large libraries of compounds for biological screening. The resulting

sulfonylhydrazone scaffold is a "privileged structure" found in numerous compounds with potent biological activities.

Application in the Development of Enzyme Inhibitors

Derivatives of **methanesulfonohydrazide** have been extensively explored as inhibitors for several key enzyme families. The sulfonamide portion of the molecule is a well-known zinc-binding group, making these compounds particularly effective against metalloenzymes like carbonic anhydrases.

- **Carbonic Anhydrase (CA) Inhibitors:** Sulfonamides are classic inhibitors of carbonic anhydrases, enzymes involved in processes like pH regulation and CO₂ transport.[3] **Methanesulfonohydrazide** derivatives have been synthesized and evaluated as potent inhibitors of various human CA isoforms (hCA I, hCA II).[3][4] These inhibitors have potential applications as diuretics, anti-glaucoma agents, and even anticancer therapies.[3]
- **PI3 Kinase p110 α Inhibitors:** The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway often dysregulated in cancer. Novel sulfonylhydrazone-substituted imidazo[1,2-a]pyridines have been developed as exceptionally potent and selective inhibitors of the p110 α isoform of PI3K, with IC₅₀ values in the sub-nanomolar range.[5]
- **Urease Inhibitors:** Some **methanesulfonohydrazide** derivatives have shown potent inhibitory activity against urease, an enzyme implicated in infections by pathogens like *Helicobacter pylori*. [6]
- **Other Enzyme Targets:** The scaffold has also been investigated for inhibiting other enzymes, including indoleamine 2,3-dioxygenase (implicated in immune regulation and cancer) and monoamine oxidases (MAO), which are targets for neurological disorders.[7][8]

Application in the Development of Antimicrobial and Anticancer Agents

The versatile structure of **methanesulfonohydrazide** derivatives has led to the discovery of compounds with significant antimicrobial and cytotoxic activities.

- **Antimycobacterial Activity:** Sulfonyl hydrazone derivatives have shown potent activity against *Mycobacterium tuberculosis*, with some compounds exhibiting minimum inhibitory

concentrations (MIC) comparable to the first-line drug isoniazid.[1] This makes the **methanesulfonohydrazide** scaffold promising for developing new drugs to combat drug-resistant tuberculosis.[1]

- **Antibacterial and Antifungal Activity:** Various hydrazide-hydrazones have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like *Candida albicans*. [1][9]
- **Anticancer Activity:** Several hydrazide-hydrazone derivatives have displayed significant cytotoxic effects against various human cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells. [9][10] Studies have shown that some of these compounds can induce apoptosis, highlighting their therapeutic potential. [10]

Quantitative Data Summary

The biological activities of various **methanesulfonohydrazide** derivatives are summarized below.

Table 1: Bioactivity of **Methanesulfonohydrazide**-Derived Compounds as Enzyme Inhibitors

Derivative Class/Compound	Target Enzyme	Activity Type	Value	Reference
Sulfonylhydrazon e Derivative (Compound 4)	Urease (Bacillus pasteurii)	IC ₅₀	15.26 ± 0.16 μM	[6]
Imidazo[1,2-a]pyridine Sulfonylhydrazon e (8c)	PI3K p110α	IC ₅₀	0.30 nM	[5]
Imidazo[1,2-a]pyridine Sulfonylhydrazon e (8h)	PI3K p110α	IC ₅₀	0.26 nM	[5]
Novel Sulfonamide Derivatives	hCA I	K _i	54.6 nM - 1.8 μM	[3]
Novel Sulfonamide Derivatives	hCA II	K _i	32.1 nM - 5.5 μM	[3]
Novel Sulfonamide Derivatives	M. tuberculosis β-CA (mtCA 3)	K _i	127 nM - 2.12 μM	[3]
Phenylhydrazone Derivative (2b)	hMAO-A	IC ₅₀	0.028 μM	[8]

Table 2: Antimicrobial and Anticancer Activity of **Methanesulfonohydrazide** Derivatives

Derivative Class/Compound	Target Organism/Cell Line	Activity Type	Value	Reference
Hydrazide-hydrazone (4a)	Enterococcus faecalis (EF)	MIC	12.5 μ M	[9]
Hydrazide-hydrazone (4a)	Staphylococcus aureus (SA)	MIC	12.5 μ M	[9]
Hydrazide-hydrazone (4a)	Candida albicans (CA)	MIC	12.5 μ M	[9]
Hydrazide-hydrazone (3h)	Prostate Cancer (PC-3)	IC ₅₀	1.32 μ M	[10]
Hydrazide-hydrazone (3h)	Breast Cancer (MCF-7)	IC ₅₀	2.99 μ M	[10]
Hydrazide-hydrazone (3h)	Colon Cancer (HT-29)	IC ₅₀	1.71 μ M	[10]
1,3,4-Oxadiazole Derivative (1k, 1l)	M. tuberculosis H37Rv	MIC	8 μ g/mL	[11]
1,3,4-Oxadiazole Derivative (1k, 1l)	Pyrazinamide-resistant M. tb	MIC	4 μ g/mL	[11]

Experimental Protocols

Protocol 1: Synthesis of Methanesulfonohydrazide

This protocol describes the synthesis of the parent compound from methanesulfonyl chloride and hydrazine hydrate.[2]

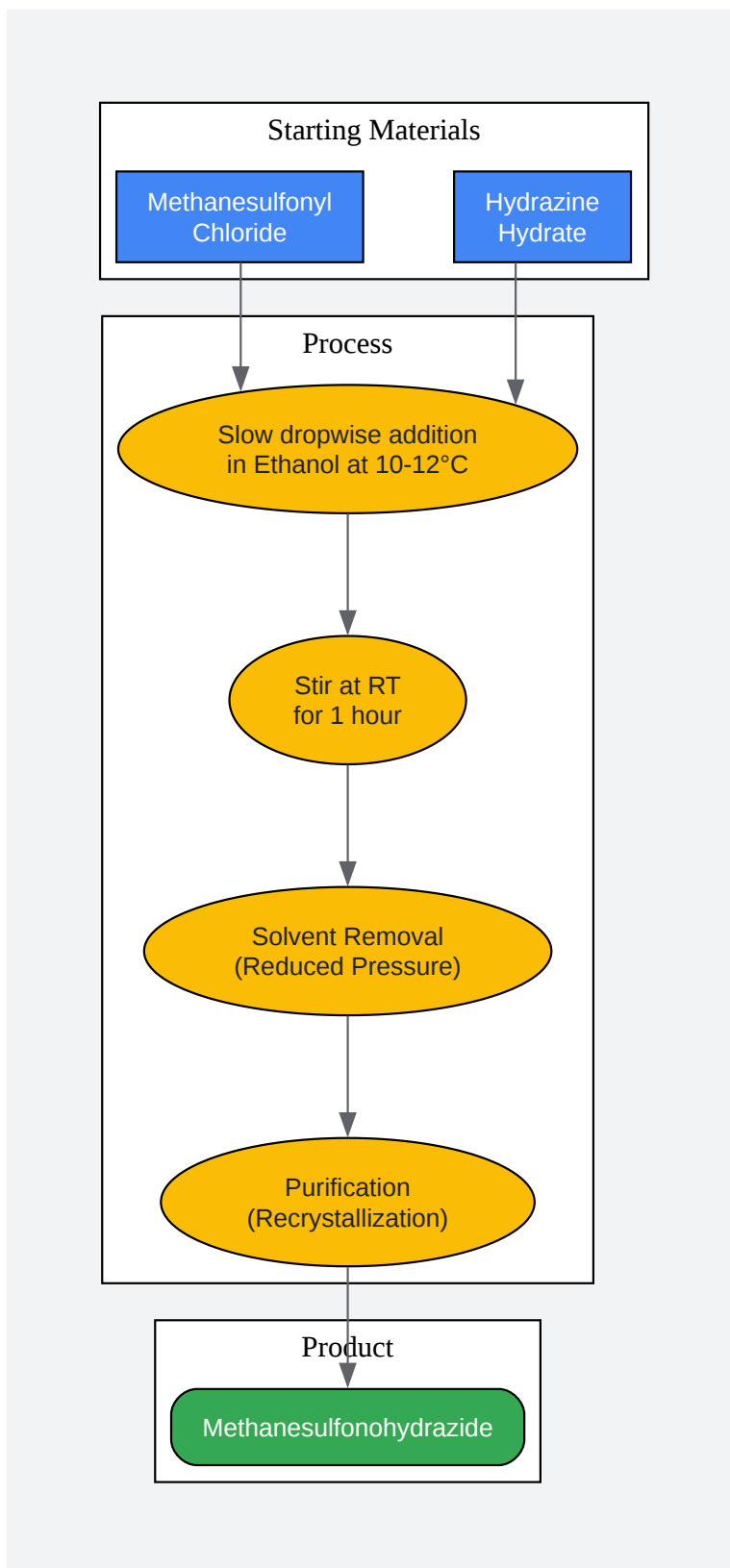
Materials:

- Methanesulfonyl chloride

- Hydrazine hydrate
- Ethanol
- Ethyl acetate
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

- Prepare a solution of hydrazine hydrate (0.62 mol) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Slowly add a solution of methanesulfonyl chloride (0.12 mol) in ethanol dropwise to the hydrazine hydrate solution, maintaining the reaction temperature between 10-12 °C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Remove the solvent by distillation under reduced pressure using a rotary evaporator.
- The resulting viscous residue can be purified by sequential extraction with a suitable solvent like ether, followed by recrystallization from methyl acetate at low temperature.[2]



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Caption: Workflow for the synthesis of **Methanesulfonohydrazide**.

Protocol 2: General Synthesis of Sulfonylhydrazone Derivatives

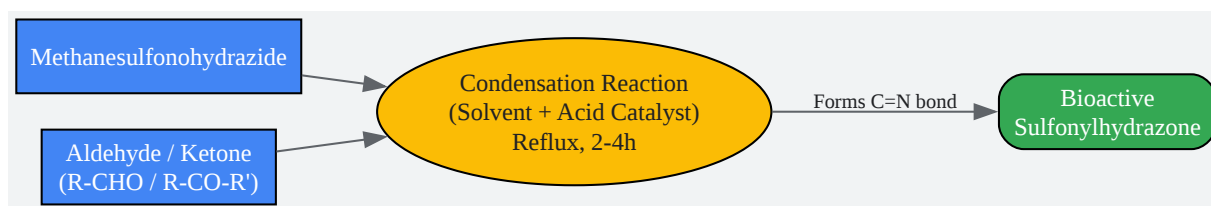
This protocol outlines the condensation reaction between **methanesulfonylhydrazide** and an aromatic aldehyde.

Materials:

- **Methanesulfonylhydrazide** (1.0 mmol)
- Substituted aromatic aldehyde (1.0 mmol)
- Ethanol or Methanol (as solvent)
- Glacial acetic acid (catalytic amount)
- Round-bottom flask, condenser, heating mantle

Procedure:

- Dissolve **methanesulfonylhydrazide** (1.0 mmol) in ethanol (15-20 mL) in a round-bottom flask.
- Add the substituted aromatic aldehyde (1.0 mmol) to the solution.
- Add 2-3 drops of glacial acetic acid as a catalyst.
- Attach a condenser and reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature. The solid product often precipitates out of the solution.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
- If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).



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Caption: General synthesis of bioactive sulfonylhydrazones.

Protocol 3: Biological Assay - Carbonic Anhydrase Inhibition

This protocol describes a common method to determine the inhibitory activity of synthesized compounds against a human carbonic anhydrase isoform (e.g., hCA II).

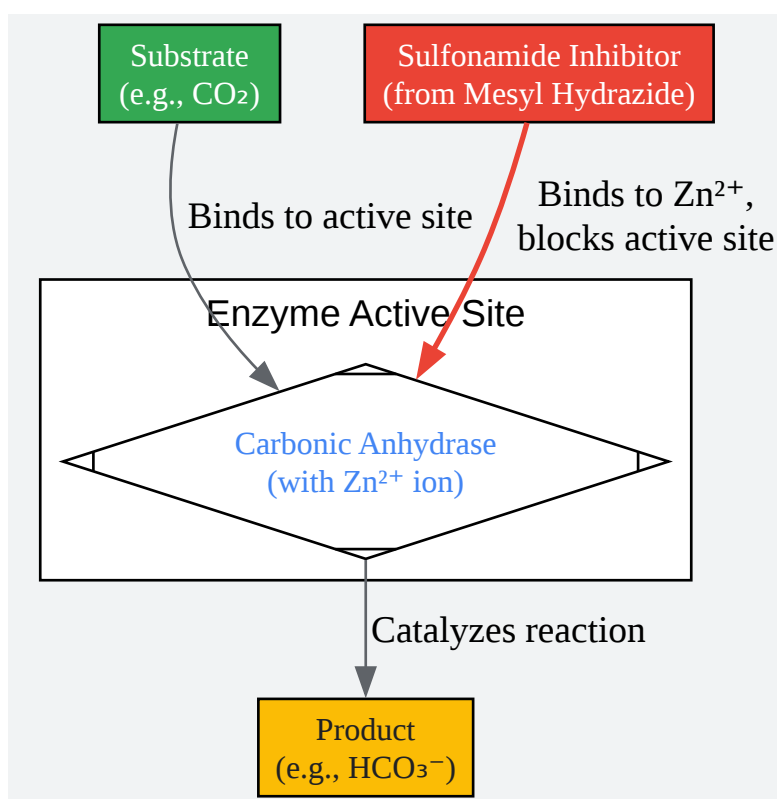
Materials:

- Recombinant human Carbonic Anhydrase II (hCA II)
- 4-Nitrophenyl acetate (4-NPA) as substrate
- Tris-HCl buffer (pH 7.4)
- Synthesized inhibitor compounds dissolved in DMSO
- 96-well microplate, spectrophotometer

Procedure:

- The assay measures the CA-catalyzed hydrolysis of 4-NPA to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.
- Prepare serial dilutions of the inhibitor compounds in DMSO.
- In a 96-well plate, add Tris-HCl buffer, the inhibitor solution (at various concentrations), and the hCA II enzyme solution.

- Incubate the enzyme and inhibitor together for 10-15 minutes at room temperature.
- Initiate the reaction by adding the substrate (4-NPA) to each well.
- Immediately measure the absorbance at 400 nm over time using a microplate reader.
- The rate of reaction is determined from the slope of the absorbance vs. time plot.
- Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction (containing DMSO without inhibitor).
- Determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. K_i values can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plots.



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Caption: Mechanism of carbonic anhydrase inhibition.

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